molecular formula C7H2BrF3O B1278165 6-Bromo-2,3,4-trifluorobenzaldehyde CAS No. 372519-10-3

6-Bromo-2,3,4-trifluorobenzaldehyde

Cat. No. B1278165
M. Wt: 238.99 g/mol
InChI Key: BXXUAIPEOHAIKN-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trifluorobenzaldehyde is a halogenated aromatic aldehyde with multiple fluorine atoms and a bromine atom attached to the benzene ring. While the specific compound is not directly discussed in the provided papers, related compounds with bromine and aldehyde functional groups on a benzene ring are mentioned, which can provide insights into the behavior and properties of halogenated benzaldehydes.

Synthesis Analysis

The synthesis of related brominated benzaldehydes is described in the literature. For instance, the nitration of 3-bromobenzaldehyde followed by sodium dithionite reduction can yield 5-bromo-2-aminobenzaldehyde, which can then undergo Friedländer condensation to form various 6-bromoquinoline derivatives . Although this process does not directly apply to 6-Bromo-2,3,4-trifluorobenzaldehyde, it demonstrates the reactivity of brominated benzaldehydes in condensation reactions and their potential to form complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be significantly influenced by the presence of the bromine atom. For example, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates from the plane of the benzene ring, and the aldehyde group is twisted . This deviation and twisting can affect the overall molecular geometry and reactivity of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes can participate in various chemical reactions due to the presence of the aldehyde functional group and the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions. The papers provided do not detail specific reactions for 6-Bromo-2,3,4-trifluorobenzaldehyde, but they do discuss the reactivity of similar compounds, such as the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 4-bromobenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be influenced by the substituents on the benzene ring. For instance, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde enhances its nonlinear third-order susceptibility, which is a property relevant to nonlinear optical (NLO) materials . Theoretical calculations, such as those performed for 6-bromo-2,3-dimethoxybenzaldehyde, can provide information on electronic properties, molecular orbitals, and molecular electrostatic potential maps, which are indicative of the compound's reactivity and stability .

Scientific Research Applications

Friedländer Synthesis and Ligand Formation

6-Bromo-2,3,4-trifluorobenzaldehyde plays a role in the Friedländer synthesis, contributing to the creation of novel chelating ligands. Specifically, it is involved in the formation of bidentate and tridentate 6-bromoquinoline derivatives. These derivatives exhibit high emission quantum yield, making them of interest in optical studies (Hu, Zhang, & Thummel, 2003).

Advancements in Palladium-Catalyzed Cross-Coupling

In recent advancements in bromovinyl aldehyde chemistry, 6-Bromo-2,3,4-trifluorobenzaldehyde is utilized under palladium-catalyzed conditions. This has implications in the synthesis of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

Optical Properties and Structural Analysis

The optical properties and structural analysis of 6-Bromo-2,3,4-trifluorobenzaldehyde derivatives have been extensively studied. The substitution effect of bromine on these compounds significantly influences their linear and nonlinear optical properties, which are critical for the development of new nonlinear optical (NLO) materials (Aguiar et al., 2022).

Synthesis and Molecular Modeling

The synthesis and molecular modeling of derivatives like 6-bromo-2,3-dimethoxybenzaldehyde have been explored. This includes an analysis of their solid-state characterization, electronic properties, and the impact of bromine substitution on their aromatic rings. Such studies are essential for predicting the physical-chemical properties of these compounds (Borges et al., 2022).

Catalysis and Oxidation Reactions

6-Bromo-2,3,4-trifluorobenzaldehyde hasapplications in catalysis, particularly in the oxidation of benzyl alcohol. Research has focused on synthesizing new macrocyclic Zn(II) complexes using derivatives of this compound. These complexes have shown potential as catalysts for specific oxidation reactions, offering new pathways in catalytic chemistry (Wang et al., 2021).

Anaerobic Bacterial Transformation

In environmental microbiology, the role of 6-Bromo-2,3,4-trifluorobenzaldehyde in the anaerobic bacterial transformation of halogenated aromatic aldehydes has been studied. This includes understanding the oxidation, reduction, and dehalogenation processes, which are crucial for environmental remediation strategies (Neilson, Allard, Hynning, & Remberger, 1988).

Photolabile Protecting Groups

The compound has been utilized in the development of photolabile protecting groups for aldehydes and ketones. This application is significant in the field of photochemistry, where controlled release of chemicals upon light exposure is required (Lu, Fedoryak, Moister, & Dore, 2003).

Preconcentration and Detection of Copper(II) Ions

Another application involves the use of 6-Bromo-2,3,4-trifluorobenzaldehyde derivatives for the preconcentration of trace amounts of copper(II) ions. This is particularly useful in environmental monitoring and analysis, where detecting and quantifying trace metals is crucial (Fathi & Yaftian, 2009).

Safety And Hazards

The safety information available indicates that 6-Bromo-2,3,4-trifluorobenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-2,3,4-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUAIPEOHAIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431481
Record name 6-Bromo-2,3,4-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3,4-trifluorobenzaldehyde

CAS RN

372519-10-3
Record name 6-Bromo-2,3,4-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3,4-trifluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Vaghi, A Sanzone, M Sassi, S Pagani, A Papagni… - …, 2018 - thieme-connect.com
Fluorinated unsymmetrical acridines are efficiently prepared by means of a tandem micellar Buchwald–Hartwig amination followed by an acid-promoted cyclization. The overall process …
Number of citations: 19 www.thieme-connect.com

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